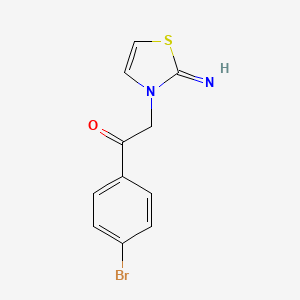

Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)-

Description

This compound features a bromophenyl group linked to an ethanone moiety and a 2-imino-thiazolyl substituent. The synthesis of analogous compounds often involves palladium-catalyzed cross-coupling reactions or condensation methods, as seen in related structures (e.g., compound 25 in , synthesized using Pd(OAc)₂ and PPh₃ in ethanol/toluene) .

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(2-imino-1,3-thiazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-9-3-1-8(2-4-9)10(15)7-14-5-6-16-11(14)13/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKVOEATFFQLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=CSC2=N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368053 | |

| Record name | Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62284-52-0 | |

| Record name | Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and imino group undergo selective oxidation under controlled conditions:

-

Sulfoxide/Sulfone Formation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfur atom in the thiazole ring to yield sulfoxide or sulfone derivatives, depending on reaction time and stoichiometry.

-

Imino Group Oxidation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the imino group (–NH–) to a nitroso (–NO) functionality.

Table 1: Oxidation Reactions

| Reactant | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethanone derivative | mCPBA | DCM, 0°C, 2 h | Thiazole sulfoxide | |

| Ethanone derivative | H₂O₂ | AcOH, 60°C, 4 h | Nitroso-thiazole derivative |

Reduction Reactions

Reductive transformations target the imino and ketone groups:

-

Imino to Amino : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the imino group to an amine, forming 2-amino-thiazole derivatives.

-

Ketone Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the ethanone carbonyl to a secondary alcohol.

Substitution Reactions

The bromophenyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

-

Bromine Displacement : Reaction with amines (e.g., piperidine) in DMF at 100°C replaces the bromine atom with an amine group.

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) in dioxane/H₂O forms biaryl derivatives.

Table 2: Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| NAS (Bromine Displacement) | Piperidine | DMF, 100°C, 12 h | 4-Piperidinophenyl derivative | |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, dioxane/H₂O, 80°C | Biphenyl derivative |

Cyclization and Heterocycle Formation

The thiazole ring facilitates cyclization with bifunctional reagents:

-

Pyrano-Thiazole Formation : Reaction with malononitrile and aryl aldehydes under basic conditions (K₂CO₃) yields fused pyrano-thiazole systems .

-

Thiazolidinone Synthesis : Condensation with ethyl chloroacetate in ethanol produces thiazolidinone derivatives .

Copper-Catalyzed Cross-Coupling

The thioamide moiety participates in chemoselective Ullmann-type reactions:

-

Intramolecular S-Arylation : Using CuBr and Et₃N in DMF at 100°C, the thioamide undergoes cyclization to form benzo[b]thiolane derivatives .

Table 3: Copper-Catalyzed Reactions

| Substrate | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Thioamide derivative | CuBr | None | Et₃N | DMF | Benzo[b]thiolane | 98% |

Mechanistic Insights

-

S-Arylation Mechanism : Copper(I) facilitates oxidative addition with the aryl bromide, followed by coordination to the thioamide sulfur. Reductive elimination forms the C–S bond .

-

Biological Relevance : Thiazole derivatives modulate enzyme activity (e.g., Bcl-2 inhibition) through hydrophobic interactions and hydrogen bonding .

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-[2-IMINO-1,3-THIAZOL-3(2H)-YL]-1-ETHANONE depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring and imino group can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- | C₁₁H₁₀BrN₃OS | ~312.18 | Bromophenyl, imino-thiazolyl | Potential bioactivity via thiazole moiety |

| 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () | C₉H₇BrN₄S₂ | 347.21 | Bromophenyl, thiadiazole, imino, -SH | Thiol group enhances metal-binding capacity |

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone () | C₁₈H₁₄FN₃OS | 339.39 | Fluorophenyl, methyl-thiazolyl, methylphenyl | Fluorine increases electronegativity |

| 1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone () | C₁₇H₁₅BrN₄O₂S | 419.30 | Bromophenyl, tetrazolyl, ethoxyphenyl | Tetrazole enhances metabolic stability |

| 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone () | C₁₁H₁₀BrN₃OS | ~312.18 | Bromophenyl, triazolyl, methyl | Triazole improves ring stability |

Electronic and Steric Effects

- Bromophenyl vs. Fluorophenyl : Bromine’s electron-withdrawing effect and larger atomic radius compared to fluorine may influence π-π stacking and receptor binding. Fluorine’s electronegativity enhances polarity but reduces steric bulk .

- Thiazolyl vs. Tetrazolyl/Triazolyl : Thiazole’s sulfur atom contributes to hydrogen bonding, while tetrazole/triazole rings (rich in nitrogen) enhance metabolic stability and mimic carboxylic acid groups in drug design .

Biological Activity

Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)-, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with bromophenyl ethanone. The general synthesis route includes:

- Reagents : The synthesis typically involves thiazole derivatives and phenacyl bromides in the presence of bases like sodium bicarbonate.

- Conditions : Reactions are often conducted in solvents such as ethanol under reflux conditions, followed by purification methods including recrystallization or column chromatography.

Characterization Techniques

Characterization of the compound is performed using:

- FT-IR Spectroscopy : To identify functional groups.

- NMR Spectroscopy : For structural elucidation.

- Mass Spectrometry : To confirm molecular weight and structure.

Biological Activity

Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- exhibits a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. Below is a summary of its biological activities supported by various studies:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance:

- Study Findings : A study demonstrated that compounds similar to ethanone showed significant activity against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

- Case Study : A derivative similar to ethanone was found to inhibit tumor growth in xenograft models.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been highlighted in several studies:

- Assays Conducted : DPPH and ABTS assays are commonly used to evaluate antioxidant activity.

- Results : Compounds demonstrated significant free radical scavenging activity, indicating potential use in preventing oxidative stress-related diseases.

Case Studies

-

Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial efficacy of several thiazole derivatives, including ethanone analogs, against clinical isolates. The results indicated that these compounds could serve as lead candidates for developing new antibiotics. -

Anticancer Properties :

In vitro studies on cancer cell lines revealed that ethanone derivatives could effectively inhibit cell proliferation and induce apoptosis at low concentrations.

Scientific Research Applications

Chemical Properties and Structure

Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- features a thiazole ring with an imino group and a bromophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 284.17 g/mol. The presence of the thiazole moiety is significant due to its biological activity and ability to participate in various chemical reactions.

Biological Activities

Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

- Antimicrobial Activity : Studies have indicated that compounds containing thiazole rings possess significant antimicrobial properties. Ethanone derivatives have shown effectiveness against various bacterial strains, including resistant types.

- Anticancer Potential : Research has explored the cytotoxic effects of thiazole derivatives on cancer cell lines. Ethanone derivatives have been tested for their ability to inhibit cell proliferation in various cancer models.

- Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds can modulate inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry investigated the antimicrobial properties of thiazole derivatives, including Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)-. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

Research conducted on thiazole derivatives indicated that Ethanone compounds could induce apoptosis in cancer cells. A specific study highlighted its effectiveness against breast cancer cell lines, showing promise for further development as an anticancer drug .

Data Table of Applications

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.